

BRL 54443: A Comparative Guide for Serotonin Receptor Research

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Compound of Interest

Compound Name: BRL 54443

Cat. No.: B1667807

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BRL 54443** with other key serotonin receptor agonists, offering a valuable resource for researchers investigating the 5-HT_{1E} and 5-HT_{1F} receptor subtypes. The data presented is curated from publicly available scientific literature to facilitate informed decisions in experimental design and drug discovery.

Introduction to BRL 54443

BRL 54443 is a potent and selective agonist for the serotonin 5-HT_{1E} and 5-HT_{1F} receptors.^{[1][2][3][4][5]} Its high affinity for these subtypes, coupled with significantly lower affinity for other 5-HT and dopamine receptors, establishes it as a critical research tool for elucidating the physiological and pathological roles of these specific receptors. This guide will compare the binding and functional profile of **BRL 54443** with other commonly used serotonin receptor agonists to highlight its unique properties.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a research compound is paramount. The following table summarizes the binding affinities (K_i or pK_i values) of **BRL 54443** and other agonists across a panel of serotonin receptor subtypes. Lower K_i values and higher pK_i values indicate stronger binding affinity.

Compound	5-HT _{1A}	5-HT _{1B}	5-HT _{1D}	5-HT _{1E}	5-HT _{1F}	5-HT _{2A}	5-HT _{2B}	5-HT _{2C}	5-HT ₇
BRL 54443	7.2 (pKi) [2]	6.9 (pKi) [2]	7.2 (pKi) [2]	8.7 (pKi) [2][5]	8.9 (pKi) [2][4]	5.9 (pKi) [2]	7.0 (pKi) [2]	6.5 (pKi) [2]	<5 (pKi)
63 nM (Ki)[1]	126 nM (Ki)[1]	63 nM (Ki)[1]	1.1 nM (Ki)[1][3]	0.7 nM (Ki)[1][3]	1259 nM (Ki)[1]	100 nM (Ki)[1]	316 nM (Ki)[1]	>10,000 nM (Ki)[1]	
LY 344864	0.53 μM (Ki)	0.549 μM (Ki)	0.575 μM (Ki)	1.415 μM (Ki)	6 nM (Ki)[6][7]	3.935 μM (Ki)	1.695 μM (Ki)	3.499 μM (Ki)	4.851 μM (Ki)
Sumatriptan	<5 (pKi)	7.32 (pKi) [8]	8.30 (pKi) [8]	5.99 (pKi) [8]	8.03 (pKi) [8]	-	-	-	-
RU 24969	2.5 nM (Ki)[9]	0.38 nM (Ki)[9]	-	-	-	-	-	-	-
PNU-109291	-	>18,000 nM (Ki)	High Affinity	-	-	-	-	-	-

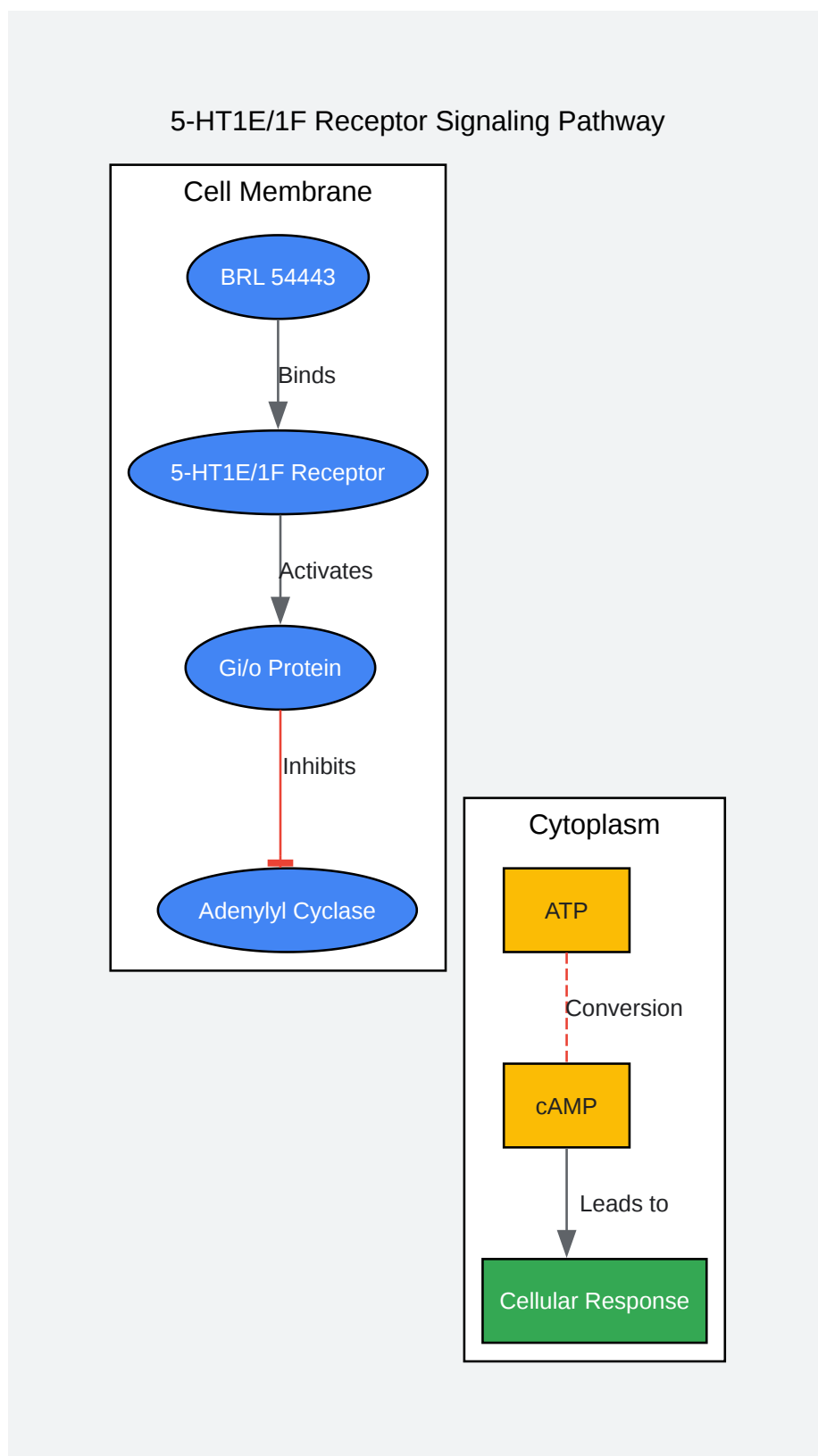
Functional Activity Comparison

Beyond binding, the functional potency of an agonist is a critical parameter. The following table presents available functional data (EC₅₀/pEC₅₀ or IC₅₀ values) for these compounds, primarily focusing on their activity at the 5-HT_{1E} and 5-HT_{1F} receptors.

Compound	Receptor	Assay Type	Functional Potency
BRL 54443	5-HT _{1E}	cAMP Inhibition	IC ₅₀ = 14 nM[1]
5-HT _{2A}	Aortic Contraction	pEC ₅₀ = 6.52[1][5]	
LY 344864	5-HT _{1F}	cAMP Inhibition	EC ₅₀ = 3 nM
Sumatriptan	5-HT _{1D}	Contraction	More potent than Sumatriptan
PNU-109291	5-HT _{1D}	Dural Extravasation	IC ₅₀ = 4.2 nmol/kg (in vivo)[10][11]

Signaling Pathways and Experimental Workflows

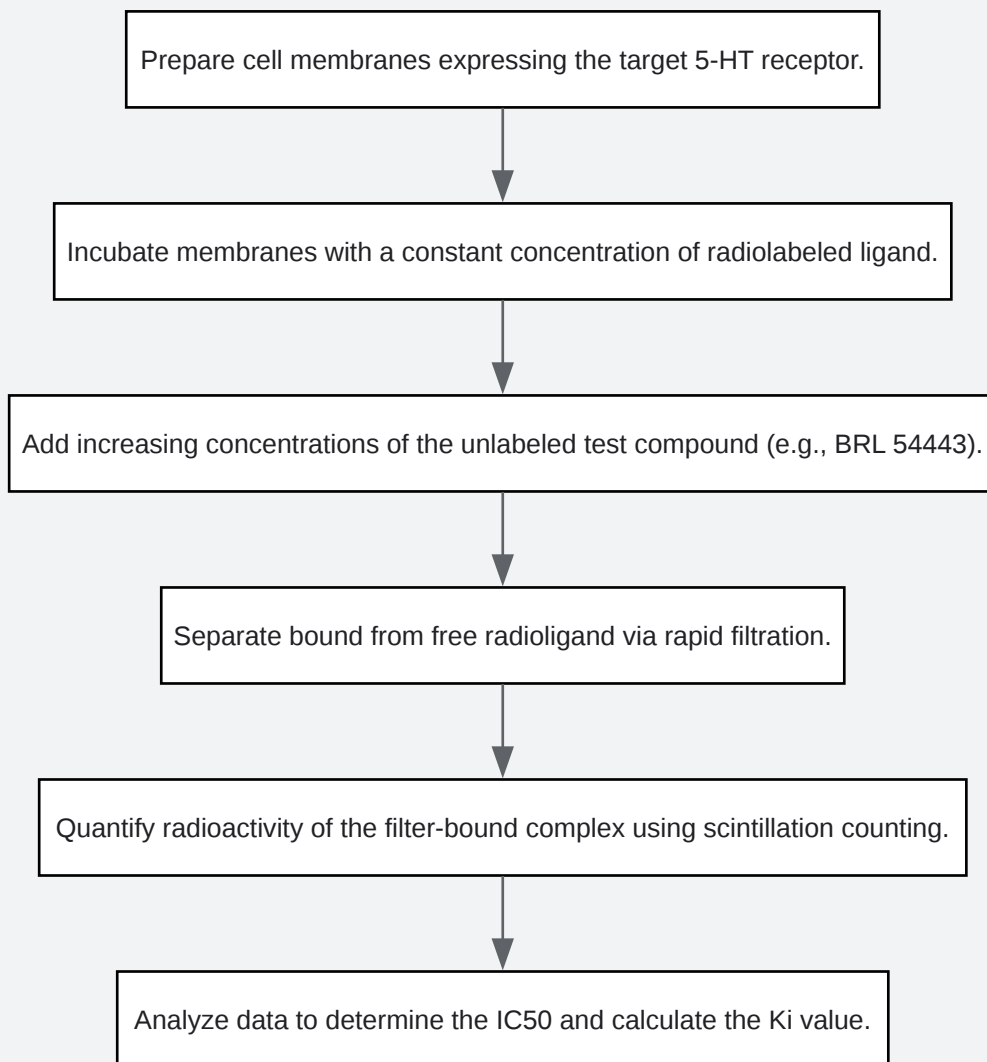
To provide a clearer understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

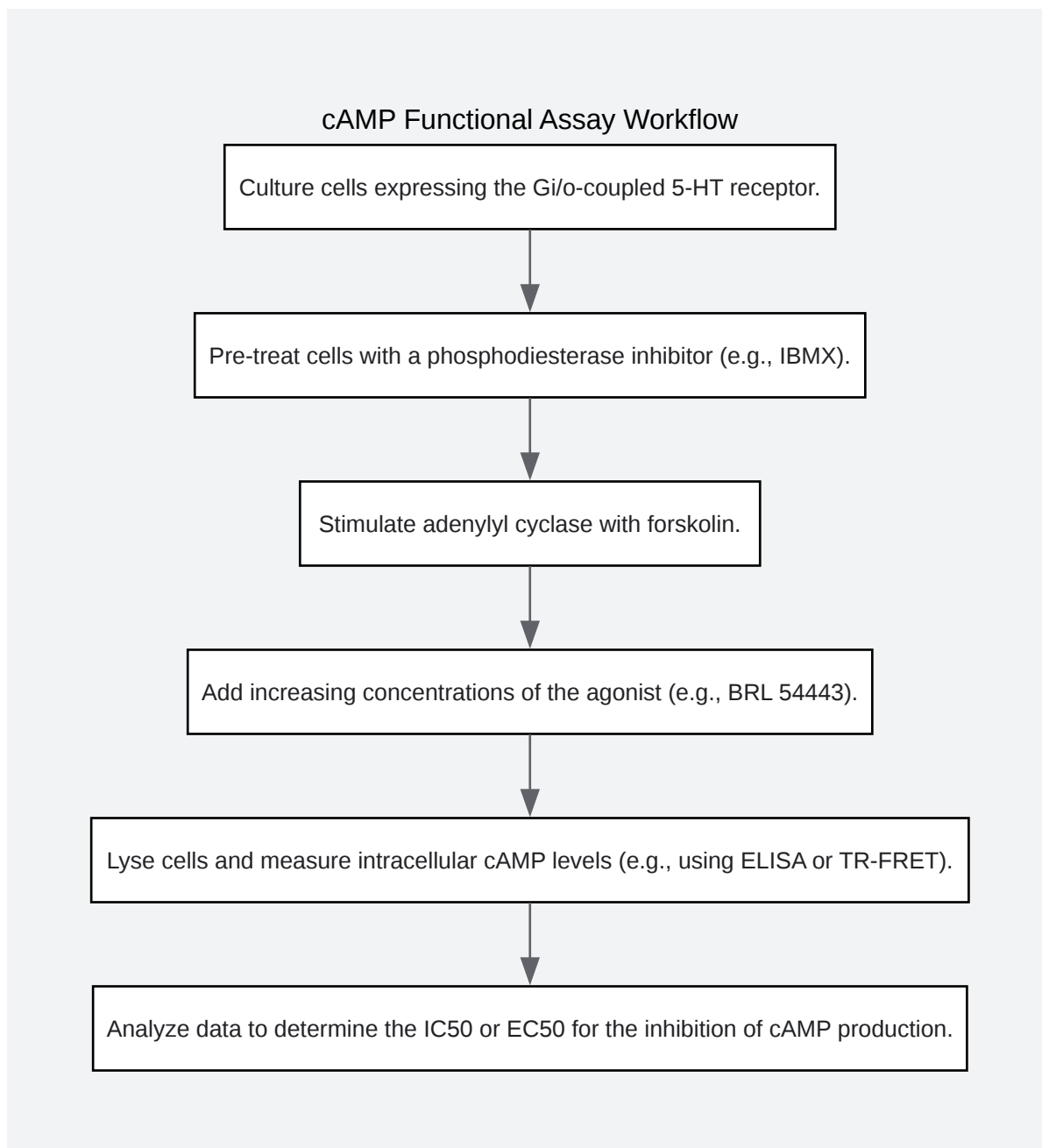


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Caption: 5-HT1E/1F receptor signaling cascade.

Radioligand Binding Assay Workflow





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